rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans
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Overview
Description
rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans: is a synthetic organic compound characterized by the presence of a tert-butyl group, a bromoacetyl moiety, and a cyclohexyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes a series of reactions to introduce the desired substituents at the 1 and 4 positions. This often involves selective reduction and protection steps.
Introduction of the Bromoacetyl Group: The intermediate is then reacted with bromoacetyl bromide in the presence of a base such as triethylamine to introduce the bromoacetyl group.
Carbamate Formation: Finally, the tert-butyl carbamate is introduced through a reaction with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the cyclohexyl ring and the bromoacetyl moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, products can range from azides to thioethers.
Oxidation Products: Oxidized derivatives of the cyclohexyl ring or the bromoacetyl group.
Reduction Products: Reduced forms of the bromoacetyl group, potentially leading to alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Protecting Groups: The tert-butyl carbamate group serves as a protecting group for amines in multi-step organic syntheses.
Biology
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition, particularly for enzymes that interact with carbamate or bromoacetyl groups.
Bioconjugation: Utilized in the modification of biomolecules for labeling or immobilization.
Medicine
Drug Development: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Prodrug Strategies: The carbamate group can be used to modify drug molecules to improve their pharmacokinetic properties.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Catalysis: Employed in the development of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans involves its interaction with molecular targets such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The carbamate group can also interact with active sites, providing a reversible or irreversible mode of action depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[(1r,4r)-4-(acetyl)cyclohexyl]carbamate: Lacks the bromine atom, leading to different reactivity and applications.
tert-butyl N-[(1r,4r)-4-(2-chloroacetyl)cyclohexyl]carbamate: Contains a chlorine atom instead of bromine, which can affect the compound’s reactivity and biological activity.
tert-butyl N-[(1r,4r)-4-(2-iodoacetyl)cyclohexyl]carbamate: The presence of iodine can lead to different chemical and biological properties.
Uniqueness
rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans is unique due to the presence of the bromoacetyl group, which provides distinct reactivity patterns and potential for covalent modification of biological targets. This makes it particularly useful in applications requiring specific and strong interactions with proteins or other biomolecules.
Properties
CAS No. |
1198355-03-1 |
---|---|
Molecular Formula |
C13H22BrNO3 |
Molecular Weight |
320.2 |
Purity |
95 |
Origin of Product |
United States |
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